
SKI II
Vue d'ensemble
Description
Ce composé a suscité un intérêt considérable en raison de sa capacité à inhiber la sphingosine kinase 1 et la sphingosine kinase 2, des enzymes impliquées dans la régulation du sphingosine-1-phosphate, une molécule de signalisation lipidique qui joue un rôle crucial dans la prolifération cellulaire, la survie et la migration .
Applications De Recherche Scientifique
Scientific Research on Skin Aging
Over the past four decades, SK-II has collaborated with leading scientists and dermatologists to conduct extensive research on skin aging. The brand's commitment to understanding the mechanisms of skin health has led to several key studies:
- Akita Study : A longitudinal study spanning ten years that investigates the effects of PITERA™ on skin aging.
- PITERA™ 24/7 Skin Fluctuation Study : This study focuses on how PITERA™ influences skin conditions over time, particularly in young adults.
These studies have revealed critical insights into the aging process, including the identification of the Aging Trigger Factor "AT-0" , which accelerates signs of aging from as early as the twenties. By targeting this factor, SK-II aims to mitigate premature aging signs effectively .
Clinical Efficacy Studies
Numerous clinical trials have evaluated the efficacy of SK-II products in improving various skin parameters:
- Skin Hydration : A study involving 32 Asian female volunteers demonstrated that twice-daily application of SK-II significantly improved skin hydration and reduced transepidermal water loss (TEWL) over a 28-day period .
- Wrinkle Reduction : An 11-year longitudinal study reported significant improvements in facial wrinkles and pigmentation spots among participants using SK-II products regularly .
Comparative Data Table
The following table summarizes key findings from various studies on SK-II's effectiveness:
Study Name | Duration | Participants | Key Findings |
---|---|---|---|
Akita Study | 10 years | N/A | Identified Aging Trigger Factor "AT-0" |
PITERA™ 24/7 Skin Fluctuation Study | N/A | Young Adults | Demonstrated fluctuation effects on skin health |
Clinical Trial on Hydration | 28 days | 32 females | Significant improvement in hydration and TEWL |
Longitudinal Wrinkle Study | 11 years | N/A | Notable reduction in wrinkles and pigmentation |
Case Study 1: Anti-Aging Effects
A clinical trial evaluated the anti-aging effects of SK-II products among middle-aged women. Participants reported a marked improvement in skin texture and elasticity after consistent use over six months, emphasizing the role of PITERA™ in promoting youthful skin appearance.
Case Study 2: Hydration Improvement
In another study focused on hydration, subjects using SK-II showed a significant increase in moisture levels compared to a control group over four weeks. Measurements were taken using a Corneometer®, confirming the product's efficacy in enhancing skin hydration.
Mécanisme D'action
Target of Action
The primary targets of 4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol, also known as SKI II, are sphingosine kinases (SK1 and SK2) . Sphingosine kinases play a pivotal role in regulating tumor growth .
Mode of Action
This compound interacts with its targets, sphingosine kinases, by inhibiting their activity . It exhibits some selectivity toward SK2 as a kinase inhibitor . This interaction results in a more powerful promotion of SK1-degradation than of SK2-degradation .
Biochemical Pathways
This compound affects the sphingolipid metabolism pathway . By inhibiting sphingosine kinases, this compound reduces mRNA translation levels independently of mTOR . This effect on the membranes of the endoplasmic reticulum (ER) activates the integrated stress response (ISR) and contributes to the toxicity of this compound .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in mRNA translation levels and activation of the integrated stress response . This leads to a decrease in tumor growth .
Analyse Biochimique
Biochemical Properties
SKI II inhibits the activity of sphingosine kinase, with IC50 values of 78 μM and 45 μM for SK1 and SK2, respectively . It causes an irreversible inhibition of SK1 by inducing its lysosomal and/or proteasomal degradation . This compound has a slightly higher potency toward SK2 (IC50 = 20 µM) than toward SK1 (IC50 = 35 µM) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit tumor growth in vivo . In the context of hematopoietic stem cells (HSCs), specific loss of Sphk2, which is targeted by this compound, has been found to expand and functionally rejuvenate HSCs .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It inhibits the activity of sphingosine kinase, leading to a decrease in the levels of sphingosine-1-phosphate (S1P), a bioactive lipid molecule that regulates multiple processes . This inhibition is not competitive with the ATP-binding site of SK .
Temporal Effects in Laboratory Settings
Long-term administration of this compound has been shown to cause a permanent reduction in plasma S1P concentrations . Moreover, this compound has been found to have enhanced self-renewal potential and increased reconstitution capabilities in bone marrow cells .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have significant antitumor activity, with a 79% inhibition of tumor growth from the start of treatment observed at a dosage of 100 mg/kg .
Metabolic Pathways
This compound is involved in the sphingolipid metabolic pathway, where it inhibits the activity of sphingosine kinase, leading to a decrease in the levels of S1P .
Subcellular Localization
Sphingosine kinase, the target of this compound, is known to be localized in the cytoplasm and the nucleus . Therefore, it is plausible that this compound may also be localized in these regions to exert its inhibitory effects.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du SKI II implique la réaction de la 4-chloroaniline avec le 2-bromo-4-chlorothiazole en présence d'une base pour former un intermédiaire. Cet intermédiaire est ensuite mis à réagir avec la 4-aminophénol pour donner le this compound. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde et de bases telles que le carbonate de potassium .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé consiste à optimiser les conditions réactionnelles afin de garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de production du procédé .
Analyse Des Réactions Chimiques
Types de réactions
Le SKI II subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former les quinones correspondantes.
Réduction : La réduction du this compound peut conduire à la formation d'amines.
Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle thiazole
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les nucléophiles comme les amines et les thiols peuvent être utilisés dans les réactions de substitution
Principaux produits formés
Oxydation : Formation de quinones.
Réduction : Formation d'amines.
Substitution : Formation de dérivés thiazoliques substitués
Comparaison Avec Des Composés Similaires
Composés similaires
Diméthyl sphingosine : Un autre inhibiteur de la sphingosine kinase, mais moins sélectif que le SKI II.
PF-543 : Un inhibiteur hautement sélectif de la sphingosine kinase 1 avec un mécanisme d'action différent.
Latrunculine A : Bien que ce ne soit pas un inhibiteur de la sphingosine kinase, elle affecte la polymérisation de l'actine et a des applications similaires dans la recherche sur le cancer
Unicité du this compound
Le this compound est unique en raison de sa haute sélectivité et de son inhibition non compétitive de l'ATP de la sphingosine kinase. Contrairement aux autres inhibiteurs, le this compound ne rivalise pas avec l'ATP pour se lier à l'enzyme, ce qui en fait un outil précieux pour étudier les voies liées à la sphingosine kinase sans interférer avec les processus dépendants de l'ATP .
Activité Biologique
SKI II, a sphingosine kinase inhibitor, has garnered attention for its potential therapeutic applications due to its dual inhibitory effects on sphingosine kinases (SKs) 1 and 2. This compound has been extensively studied for its impact on cellular processes, particularly in relation to sphingolipid metabolism and cell cycle regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell proliferation and autophagy, and implications for therapeutic use.
This compound functions primarily as a noncompetitive inhibitor of dihydroceramide desaturase (Des1), an enzyme critical in the biosynthesis of ceramide. The inhibition of Des1 by this compound leads to an accumulation of dihydroceramides (dhCers) and their metabolites, which can influence various cellular pathways. The inhibition constant () for this compound against Des1 is reported to be 0.3 μM, indicating a potent effect in both isolated systems and intact cells without altering Des1 protein levels .
Molecular Interactions
Molecular modeling studies suggest that this compound may inhibit NADH-cytochrome b5 reductase, contributing to the observed reduction in Des1 activity. This interaction highlights the complexity of this compound's pharmacological profile, as it not only affects sphingosine kinase activity but also alters the balance of sphingolipid metabolism .
Effects on Cell Proliferation and Cycle
Research indicates that this compound significantly reduces cell proliferation by inducing a G0/G1 phase arrest. This effect is associated with increased levels of dhCers, which are known to play roles in cell signaling and apoptosis. In contrast, the SK1-specific inhibitor PF-543 does not produce the same effects on cell cycle progression or dhCer accumulation .
Induction of Autophagy
In addition to its effects on cell proliferation, this compound has been shown to induce autophagy. This process is crucial for cellular homeostasis and response to stress, suggesting that this compound may have broader implications in therapeutic contexts where autophagy modulation is beneficial .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound in various contexts:
- Study on Anti-Leukemic Activity : A recent study demonstrated that this compound exhibits anti-leukemic properties by inhibiting sphingosine kinase activity, leading to altered sphingolipid metabolism that favors apoptosis in leukemic cells .
- Impact on Viral Infections : Another study noted that this compound reduced levels of IKK in cells infected with measles virus, suggesting a role in modulating viral pathogenesis through sphingolipid signaling pathways .
Summary Table of Biological Activities
Biological Activity | Effect | Mechanism |
---|---|---|
Inhibition of Des1 | Accumulation of dhCers | Noncompetitive inhibition (Ki = 0.3 μM) |
Reduction in Cell Proliferation | G0/G1 phase arrest | Increased dhCer levels |
Induction of Autophagy | Enhanced cellular stress response | Modulation of sphingolipid metabolism |
Anti-Leukemic Activity | Induces apoptosis in leukemic cells | Inhibition of sphingosine kinases |
Modulation during Viral Infection | Reduced viral replication | Altered sphingolipid signaling |
Propriétés
IUPAC Name |
4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-11-3-1-10(2-4-11)14-9-20-15(18-14)17-12-5-7-13(19)8-6-12/h1-9,19H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGXZJKLOFCECI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353799 | |
Record name | SKI II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312636-16-1 | |
Record name | 4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312636-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SKI II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.